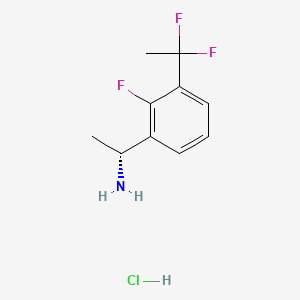
3-Ethynyl-4-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-4-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethynyl group at the third position and a fluorine atom at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-fluoropyridine typically involves the introduction of the ethynyl group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution of a halogenated pyridine derivative with an ethynylating agent. For instance, 4-chloro-3-fluoropyridine can undergo a nucleophilic substitution reaction with an ethynylating agent such as ethynylmagnesium bromide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-4-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyl-4-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used in the development of fluorinated bioactive molecules for studying biological processes.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-4-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine atom, which can enhance binding affinity and selectivity. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparación Con Compuestos Similares
3-Ethynylpyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoropyridine: Lacks the ethynyl group, leading to different applications and reactivity.
3,4-Difluoropyridine: Contains an additional fluorine atom, which can alter its chemical behavior and applications.
Uniqueness: 3-Ethynyl-4-fluoropyridine is unique due to the combination of the ethynyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields.
Propiedades
Número CAS |
1824299-54-8 |
|---|---|
Fórmula molecular |
C7H4FN |
Peso molecular |
121.11 g/mol |
Nombre IUPAC |
3-ethynyl-4-fluoropyridine |
InChI |
InChI=1S/C7H4FN/c1-2-6-5-9-4-3-7(6)8/h1,3-5H |
Clave InChI |
XNEJYQBJFDDHRH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CN=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)








![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)

![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)
![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)
